

KRC-108 scientific overview and discovery

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: KRC-108

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KRC-108 Overview and Discovery

KRC-108 is a small molecule kinase inhibitor originating from efforts to discover **orally active c-Met kinase inhibitors** [1] [2]. It features an **aminopyridine structure substituted with a benzoxazole group** [1]. The compound was first reported in a 2012 publication, where it was evaluated as an anti-cancer agent *in vitro* and *in vivo* [1] [2].

Kinase Inhibition Profile and Potency

KRC-108 is characterized as a **multi-kinase inhibitor**. Initial kinase panel assays identified it as a potent inhibitor of several receptor tyrosine kinases [1] [3].

Kinase Target	Inhibitory Activity Noted
c-Met (wild-type)	Potent inhibitor [1] [2]
c-Met (M1250T & Y1230D mutants)	Stronger inhibition than wild-type [1] [2]
Ron	Potent inhibitor [1] [2]
Flt3	Potent inhibitor [1] [2]
TrkA (Tropomyosin receptor kinase A)	Potent inhibitor [1] [3]

Kinase Target	Inhibitory Activity Noted
ALK (Anaplastic lymphoma kinase)	Previously reported as a target [3]

Anti-Proliferative Activity (In Vitro)

The anti-proliferative activity of **KRC-108** was measured by cytotoxicity assays across a panel of cancer cell lines. The **GI₅₀ values** (concentration for 50% growth inhibition) demonstrate its potency [1] [2].

Cell Line / Model System	Tumor Type / Context	Reported GI ₅₀ / Effect
Panel of Cancer Cell Lines	Various	GI ₅₀ range: 0.01 μM to 4.22 μM [1] [2]
KM12C Cells	Colon cancer (NTRK1 gene fusion-positive)	GI ₅₀ : 220 nM [3]
MKN-45 Parental Cells	Gastric cancer	Sensitive [4]
MKN-45 KRC-108-Resistant Clones	Gastric cancer (resistance model)	Can proliferate in 1 μM KRC-108 [4]

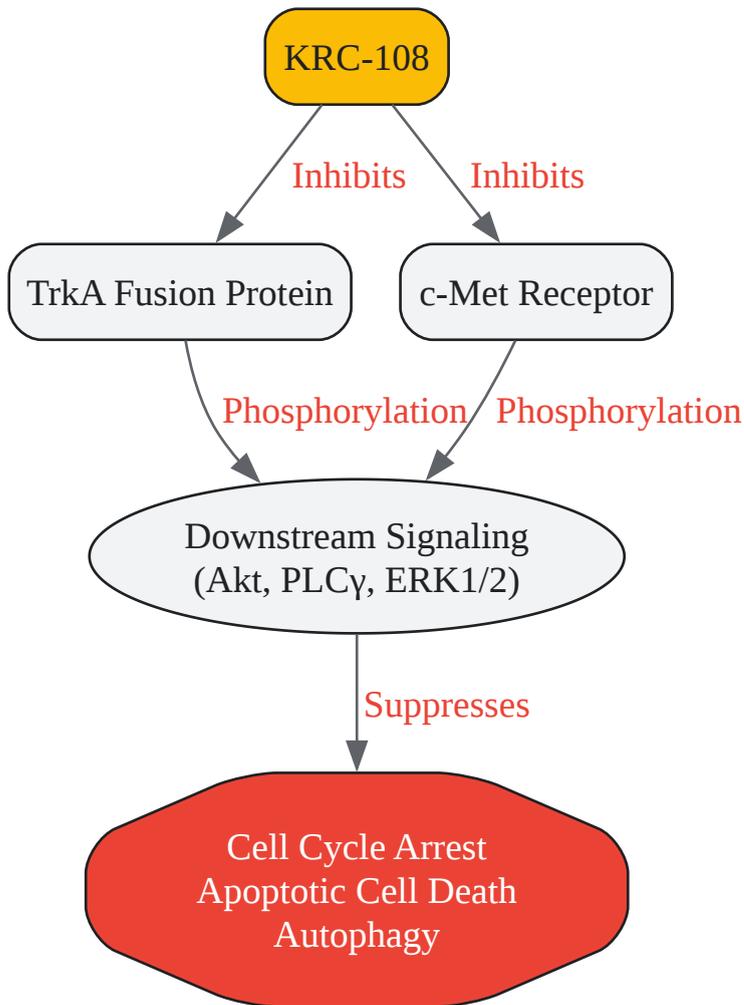
In Vivo Efficacy

KRC-108 has demonstrated efficacy in human tumor xenograft models in mice [1] [3].

Xenograft Model	Cancer Type	Reported Outcome
HT29	Colorectal cancer	Inhibition of tumor growth [1] [2]
NCI-H441	Lung cancer	Inhibition of tumor growth [1] [2]
KM12C	Colon cancer (TrkA fusion-positive)	Anti-tumor activity [3]

Mechanism of Action and Signaling Pathways

KRC-108 exerts its effects by inhibiting key kinase signaling pathways that drive tumor cell proliferation and survival.



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KRC-108 inhibits *TrkA* and *c-Met*, suppressing downstream pro-survival signaling [3] [4].

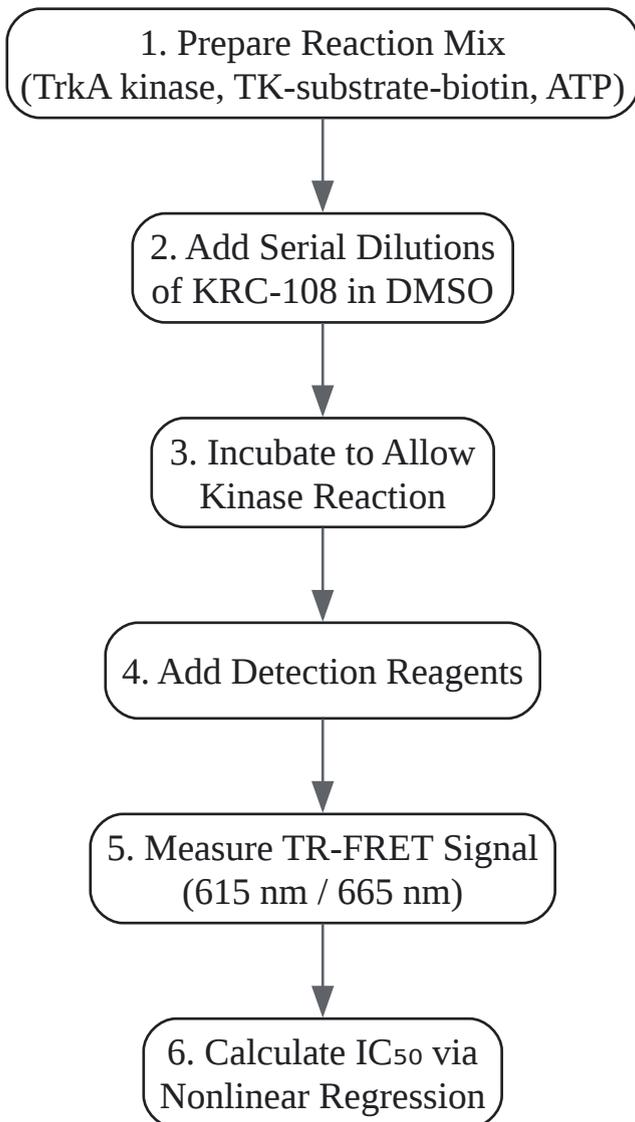
Experimental Protocols for Key Assays

For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments.

In Vitro Kinase Activity Assay (HTRF)

This protocol is based on the method used to evaluate TrkA kinase inhibition [3].

Workflow:



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General workflow for HTRF kinase activity assay to determine compound IC_{50} [3].

- **Kit:** HTRF KinEASE-TK kit (Cisbio) [3].
- **Enzyme:** Recombinant protein containing the TrkA kinase domain [3].
- **Reaction Conditions:**

- **Substrate:** 0.1 μM TK-substrate biotin.
- **ATP:** 500 μM .
- **TrkA Kinase:** 1 ng.
- **Buffer:** 50 mM HEPES (pH 7.0), 5 mM MgCl_2 , 1 mM DTT, 0.1 mM orthovanadate, 0.01% BSA, 0.02% NaN_3 [3].
- **Compound Treatment:** **KRC-108** is serially diluted (3-fold) in DMSO and added to the reaction [3].
- **Detection:** After incubation, detection reagents are added, and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured [3].
- **Analysis:** The dose-response curve is fitted by nonlinear regression to calculate the IC_{50} value (e.g., using GraphPad Prism) [3].

Cell Viability Assay (Cytotoxicity)

This protocol was used to determine GI_{50} values across multiple studies [3] [4].

- **Cell Plating:** Cells are plated in 96-well plates at a density of 2,000 cells/well and allowed to adhere [3].
- **Compound Treatment:** **KRC-108** is added in a 10-point, 3-fold serial dilution series (starting concentration typically 10 μM) and incubated for 72 hours [3].
- **Viability Measurement:** Cell viability is assessed using a tetrazolium-based assay (EZ-Cytox Cell Viability Assay kit). After incubating with the reagent for ~3 hours, absorbance is measured [3] [4].
- **GI_{50} Calculation:** The 50% growth inhibition (GI_{50}) value is calculated using nonlinear regression analysis in software such as GraphPad Prism [3].

Resistance Mechanisms

Investigations into resistance mechanisms revealed that gastric cancer cells can develop resistance through phenotypic and molecular adaptations [4] [5].

- **Key Findings in KRC-108-Resistant MKN-45 Gastric Cancer Cells:**
 - **Upregulation of c-Met:** Resistant cells showed increased expression and phosphorylation of c-Met protein [4].
 - **Morphological Change:** Parental cells with a round, poorly differentiated morphology underwent an **epithelial transition**, adopting an epithelial-like phenotype [4] [5].
 - **Increased E-cadherin:** The epithelial transition was consistent with a significant increase in E-cadherin expression [4].
 - **Protein Interaction:** Immunoprecipitation assays confirmed a novel interaction between E-cadherin and the c-Met protein in resistant cells, suggesting a potential mechanism for

sustained survival signaling [4].

Key Takeaways for Researchers

- **Multi-Targeted Profile:** **KRC-108**'s activity against c-Met, TrkA, Ron, and Flt3 suggests potential in multiple cancer types, especially those driven by these kinases, such as tumors with NTRK1 fusions [1] [3].
- **Consider Resistance Early:** The observed resistance mechanism involving c-Met upregulation and epithelial transition with E-cadherin involvement highlights a potential challenge for long-term monotherapy and should be considered in drug development strategies [4].
- **Favorable Drug Properties:** **KRC-108** was noted to have properties favorable for drug development, including its pharmacokinetics, CYP450 inhibition profile, and microsomal stability [3].

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